N,N-Dimethyl-5-azaspiro[3.4]octan-7-amine;dihydrochloride
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Overview
Description
“N,N-Dimethyl-5-azaspiro[3.4]octan-7-amine;dihydrochloride” is a chemical compound with the CAS Number: 2247102-00-5 . It has a molecular weight of 227.18 . The IUPAC name for this compound is N,N-dimethyl-5-azaspiro[3.4]octan-7-amine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H18N2.2ClH/c1-11(2)8-6-9(10-7-8)4-3-5-9;;/h8,10H,3-7H2,1-2H3;2*1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stored at room temperature .Scientific Research Applications
Diversity-Oriented Synthesis of Azaspirocycles
Research has shown that multicomponent condensation can be used for the rapid synthesis of omega-unsaturated dicyclopropylmethylamines. These compounds are subsequently converted into heterocyclic 5-azaspiro compounds through selective ring-closing metathesis, epoxide opening, or reductive amination. The resulting functionalized pyrrolidines, piperidines, and azepines are valuable scaffolds for drug discovery, demonstrating the chemical versatility of N,N-Dimethyl-5-azaspiro[3.4]octan-7-amine;dihydrochloride in generating complex and biologically relevant structures (Wipf, Stephenson, & Walczak, 2004).
Synthesis of Azaspirocyclic Compounds
Another study focused on the synthesis of 8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-ones, demonstrating the utility of this compound in creating complex azaspirocyclic structures. These compounds were obtained through reactions involving primary aliphatic amines and N-chloroacetyl derivatives, highlighting the compound's role in generating novel heterocyclic chemistries (Mandzhulo et al., 2016).
Antibacterial Biocides
Polysilsesquioxanes containing secondary n-amylammonium salt groups were synthesized through reactions involving this compound. These materials demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents (Chojnowski et al., 2006).
Immunomodulatory Agents
Spirogermanium, a compound related to this compound, has been explored for its antiarthritic and suppressor cell-inducing activities. Through structural modifications, researchers have identified analogues retaining both antiarthritic and immunosuppressive activities, indicating the therapeutic potential of azaspiro compounds in autoimmune diseases and tissue transplantation (Badger et al., 1990).
Safety and Hazards
Properties
IUPAC Name |
N,N-dimethyl-5-azaspiro[3.4]octan-7-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-11(2)8-6-9(10-7-8)4-3-5-9;;/h8,10H,3-7H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAWDHOJKMWVIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CC2(CCC2)NC1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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